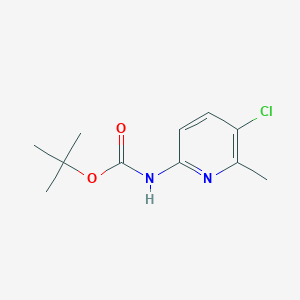

tert-Butyl (5-chloro-6-methylpyridin-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl (5-chloro-6-methylpyridin-2-yl)carbamate: is a chemical compound with the molecular formula C11H15ClN2O2 and a molecular weight of 242.7 g/mol . It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a pyridine ring. This compound is often used in organic synthesis and as a protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-chloro-6-methylpyridin-2-yl)carbamate typically involves the reaction of 5-chloro-6-methylpyridin-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

5-chloro-6-methylpyridin-2-amine+tert-butyl chloroformate→tert-Butyl (5-chloro-6-methylpyridin-2-yl)carbamate

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The pyridine ring can participate in various oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.

Major Products Formed:

Substitution: Products depend on the nucleophile used (e.g., azide or cyanide derivatives).

Hydrolysis: 5-chloro-6-methylpyridin-2-amine and carbon dioxide.

Oxidation and Reduction: Various oxidized or reduced forms of the pyridine ring.

Scientific Research Applications

Chemistry:

- Used as a protecting group for amines in peptide synthesis.

- Employed in the synthesis of various organic compounds and intermediates.

Biology:

- Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine:

- Investigated for its potential use in drug development and as a pharmacological tool.

Industry:

- Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (5-chloro-6-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate

- tert-Butyl (2-chloro-5-methylpyridin-4-yl)carbamate

- tert-Butyl (2,6-dichloropyridin-4-yl)carbamate

Comparison:

- tert-Butyl (5-chloro-6-methylpyridin-2-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties.

- Similar compounds may have different substitution patterns, leading to variations in their chemical and biological properties.

- The presence of different substituents can affect the compound’s solubility, stability, and overall efficacy in various applications.

Biological Activity

tert-Butyl (5-chloro-6-methylpyridin-2-yl)carbamate (CAS No. 582308-82-5) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, including a chloro substituent on the pyridine ring and a tert-butyl carbamate group, which contribute to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅ClN₂O₂ |

| Molecular Weight | 242.70 g/mol |

| IUPAC Name | tert-butyl N-(5-chloro-6-methylpyridin-2-yl)carbamate |

| CAS Number | 582308-82-5 |

| InChI Key | SBCVWGKVTJBITE-UHFFFAOYSA-N |

The compound's structure allows it to form covalent bonds with nucleophilic sites on proteins, influencing enzyme activity and receptor interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The carbamate moiety can participate in nucleophilic attack, leading to inhibition or modulation of target proteins. Additionally, the pyridine ring facilitates π-π stacking interactions and hydrogen bonding, enhancing binding affinity and specificity towards biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit potential in cancer therapy. For instance, research has highlighted the role of pyridine derivatives in inhibiting specific kinases associated with tumor progression. The compound may act as a selective inhibitor for certain pathways involved in cancer cell proliferation and survival .

Neuroprotective Effects

In neurodegenerative disease models, related carbamates have demonstrated neuroprotective properties through mechanisms such as upregulation of anti-apoptotic proteins and antioxidant activity. These findings suggest that this compound could be explored for its neuroprotective potential in conditions like Alzheimer's disease and Parkinson's disease .

Case Studies

- Inhibitory Activity Against Kinases : A study evaluated various pyridine derivatives for their inhibitory effects on kinases involved in cancer signaling pathways. The results showed that certain derivatives exhibited IC50 values in the nanomolar range, indicating strong inhibitory activity. While specific data for this compound was not isolated, the structural similarities suggest it may possess comparable activity .

- Neuroprotection in Animal Models : In vivo studies utilizing related compounds have reported significant reductions in neurodegeneration markers when administered to models of Alzheimer’s disease. The mechanisms were attributed to enhanced cellular survival pathways and reduced oxidative stress .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound | Biological Activity | IC50/EC50 Values |

|---|---|---|

| This compound | Potential anticancer and neuroprotective effects | Not specifically reported |

| tert-Butyl (5-bromo-6-methylpyridin-2-yl)carbamate | Anticancer activity reported | IC50 = 50 nM |

| tert-Butyl (2-chloro-5-methylpyridin-4-yl)carbamate | Moderate kinase inhibition | EC50 = 100 nM |

The variations in halogen substitution significantly influence the biological activities of these compounds, highlighting the importance of structural modifications in drug design.

Properties

CAS No. |

582308-82-5 |

|---|---|

Molecular Formula |

C11H15ClN2O2 |

Molecular Weight |

242.70 g/mol |

IUPAC Name |

tert-butyl N-(5-chloro-6-methylpyridin-2-yl)carbamate |

InChI |

InChI=1S/C11H15ClN2O2/c1-7-8(12)5-6-9(13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) |

InChI Key |

SBCVWGKVTJBITE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.